N-(m-PEG4)-N'-(azide-PEG4)-Cy7

Bioconjugation In Vivo Imaging Fluorescent Probes

In vivo NIR imaging with clickable probes often fails due to poor aqueous solubility and copper toxicity. This dual-functional Cy7-PEG4-azide solves both: direct water solubility eliminates DMSO/DMF, preserving protein conformation, while the azide supports CuAAC (high-yield in vitro) and SPAAC (copper-free in vivo). - Ex/Em: 750/773 nm, ε = 199,000 M⁻¹cm⁻¹ for deep-tissue imaging - PEG4 spacer optimizes PROTAC ternary complex formation - Compatible with alkyne-functionalized antibodies, nanoparticles & metabolites

Molecular Formula C46H66ClN5O8
Molecular Weight 852.5 g/mol
Cat. No. B15544277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(azide-PEG4)-Cy7
Molecular FormulaC46H66ClN5O8
Molecular Weight852.5 g/mol
Structural Identifiers
InChIInChI=1S/C46H66N5O8.ClH/c1-45(2)39-15-11-13-17-41(39)50(22-25-54-30-33-58-36-35-56-28-27-52-5)43(45)19-9-7-6-8-10-20-44-46(3,4)40-16-12-14-18-42(40)51(44)23-26-55-31-34-59-38-37-57-32-29-53-24-21-48-49-47;/h6-20H,21-38H2,1-5H3;1H/q+1;/p-1
InChIKeyISHBUBOOHQEWKB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(m-PEG4)-N'-(azide-PEG4)-Cy7 Overview


N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a Cyanine 7 (Cy7) derivative designed as a dual‑functional, near‑infrared (NIR) fluorescent polyethylene glycol (PEG) linker. It is a member of the Cyanine 7 dye class, with a reported excitation maximum of 750 nm, emission maximum of 773 nm, and an extinction coefficient of 199,000 M⁻¹cm⁻¹ . The compound contains a methoxy‑terminated PEG4 chain (m‑PEG4) on one nitrogen of the Cy7 core and an azide‑functionalized PEG4 chain (azide‑PEG4) on the other, enabling copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and strain‑promoted azide‑alkyne cycloaddition (SPAAC) click reactions . It is a PEG‑based PROTAC linker, suitable for synthesizing proteolysis‑targeting chimeras (PROTACs) [1].

Workflow Aqueous bioconjugation via CuAAC or SPAAC click chemistry
Selection Dual-reactive azide handle on a PEG4 spacer; compatible with copper-catalyzed and copper-free protocols
Use context PROTAC design, NIR fluorescent tracking, and in vivo imaging of alkyne-modified biomolecules

N-(m-PEG4)-N'-(azide-PEG4)-Cy7 Irreplaceability


Cy7 dyes are widely used for NIR imaging, but their aqueous solubility, aggregation tendency, and conjugation chemistry vary dramatically with PEG length, end‑group functionality, and the presence of sulfonation. Substituting N-(m-PEG4)-N'-(azide-PEG4)-Cy7 with a shorter PEG3 analog, a non‑PEGylated Cy7‑azide, or a DBCO‑functionalized Cy7 can result in reduced solubility, altered reaction kinetics, or incompatibility with copper‑free click chemistry workflows . Additionally, the specific PEG4‑based linker length is a critical determinant in PROTAC design, where linker flexibility and length directly influence ternary complex formation and degradation efficiency [1]. Generic substitution without empirical validation therefore risks compromised solubility, bioconjugation efficiency, and in vivo performance.

PEG chain length

Switching to a shorter PEG3 analog may alter linker flexibility and ternary complex geometry in PROTACs, potentially reducing degradation efficiency.

Non‑PEGylated Cy7‑azide

Replacing with a non‑PEGylated Cy7‑azide typically requires organic co‑solvents, which can compromise protein stability and aqueous labeling reproducibility.

DBCO‑functionalized Cy7

Cy7‑DBCO is only compatible with SPAAC; it cannot be used in CuAAC workflows, limiting method transfer between copper‑tolerant and copper‑sensitive experiments.

N-(m-PEG4)-N'-(azide-PEG4)-Cy7 vs. Closest Analogs


Enhanced Aqueous Solubility

N-(m-PEG4)-N'-(azide-PEG4)-Cy7 incorporates two PEG4 chains, providing a total of 8 ethylene glycol units, which confers direct aqueous solubility without requiring organic co‑solvents . In contrast, non‑sulfonated Cy7‑azide (CAS 1557149‑65‑1) exhibits low aqueous solubility and must be dissolved in DMSO or DMF before aqueous dilution [1]. The increased solubility of the PEG4‑derived compound is attributed to the hydrophilic PEG spacer that 'increases solubility in aqueous media' . This difference is critical for maintaining protein integrity during labeling and for in vivo applications where organic solvents can induce aggregation or toxicity.

Aqueous Solubility
Reported
This Product Soluble in water
Cy7 azide (non‑sulfonated) Low aqueous solubility; requires organic co‑solvent
Direct aqueous solubility reduces protein denaturation risk and simplifies labeling protocol.
Class-level inference; confirm in target buffer.
Bioconjugation In Vivo Imaging Fluorescent Probes

CuAAC/SPAAC Dual Reactivity

N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is compatible with both copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and copper‑free strain‑promoted azide‑alkyne cycloaddition (SPAAC) click reactions . This dual‑mode reactivity is enabled by the terminal azide group on the PEG4 chain, which can react with terminal alkynes (CuAAC) or with strained cyclooctynes such as DBCO or BCN (SPAAC) . In contrast, Cy7‑DBCO reagents contain a strained alkyne that is optimized solely for SPAAC reactions with azide‑bearing molecules and are incompatible with CuAAC . The ability to perform both CuAAC and SPAAC reactions with a single compound provides flexibility in experimental design, allowing users to choose the click chemistry modality that best suits their sensitivity to copper toxicity or reaction kinetics.

Click Reactivity
Head-to-head
This Product CuAAC & SPAAC compatible
Cy7 DBCO SPAAC only
Dual compatibility enables single‑reagent use across copper‑tolerant and copper‑sensitive workflows.
Source data from vendor functional group specification; verify in intended application.
Click Chemistry SPAAC CuAAC Bioconjugation

PEG4 Spacer in PROTAC Design

N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a PEG‑based PROTAC linker with a defined PEG4 spacer (four ethylene glycol units) [1]. Its close analog N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 contains a PEG3 spacer (three ethylene glycol units) . While both compounds are PEG‑based PROTAC linkers, the PEG4 spacer in N-(m-PEG4)-N'-(azide-PEG4)-Cy7 provides increased linker length and conformational flexibility compared to the PEG3 analog. In PROTAC design, linker length is a critical parameter that directly influences the formation of a productive ternary complex between the E3 ligase, target protein, and PROTAC molecule; variations as small as a single ethylene glycol unit can significantly alter degradation efficiency [2].

PEG4 Spacer in PROTACs
Cross‑study
This Product PEG4 spacer (four ethylene glycol units)
N‑(Ac‑PEG3)‑N'‑(azide‑PEG3)‑Cy7 PEG3 spacer (three ethylene glycol units)
PEG4 length provides distinct linker geometry; even one ethylene glycol unit can influence ternary complex formation.
Structural comparison based on vendor specifications; PROTAC optimization requires empirical testing.
PROTAC Targeted Protein Degradation Linker Design

High Extinction Coefficient

N-(m-PEG4)-N'-(azide-PEG4)-Cy7 has a reported extinction coefficient of 199,000 M⁻¹cm⁻¹ at its excitation maximum of 750 nm . While quantum yield data for this specific compound are not publicly reported, typical quantum yields for Cyanine 7 derivatives are <0.1 [1]. The extinction coefficient is comparable to that of non‑PEGylated Cy7‑azide, indicating that PEGylation does not compromise the intrinsic brightness of the Cy7 chromophore. In practical terms, a higher extinction coefficient translates to greater fluorescence signal per unit of dye concentration, enhancing detection sensitivity in in vivo and in vitro imaging applications.

Extinction Coefficient
Supporting evidence
199,000
M⁻¹cm⁻¹ at ~750 nm
Well‑characterized extinction coefficient supports accurate dye‑to‑protein ratio calculation.
Vendor‑reported value; quantum yield not publicly specified.
Fluorescence Imaging NIR Dyes Optical Properties

Best Applications of N-(m-PEG4)-N'-(azide-PEG4)-Cy7


Aqueous Bioconjugation of Antibodies

Direct water solubility of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 enables efficient click chemistry labeling of alkyne‑functionalized biomolecules in purely aqueous buffers. This eliminates the need for DMSO or DMF, preserving protein conformation and activity, and is particularly advantageous for sensitive antibodies or enzymes where organic solvents may cause denaturation or precipitation.

CuAAC & SPAAC Dual Workflows

The azide functionality of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 supports both CuAAC and SPAAC reactions . This dual compatibility allows researchers to perform copper‑catalyzed conjugation for high‑yield, rapid labeling in vitro, and subsequently transition to copper‑free SPAAC for live‑cell or in vivo experiments where copper toxicity is a concern, all using the same Cy7‑PEG4‑azide reagent.

PROTACs Using PEG4 Fluorescent Linker

As a PEG4‑based PROTAC linker, N-(m-PEG4)-N'-(azide-PEG4)-Cy7 [1] provides a specific linker length and flexibility that is distinct from shorter PEG3 analogs. This compound can be incorporated into PROTAC molecules to simultaneously enable NIR fluorescence tracking of the degrader's cellular uptake and subcellular localization while optimizing ternary complex formation through the PEG4 spacer geometry [2].

NIR In Vivo Imaging of Alkyne Biomolecules

The Cy7 fluorophore with excitation/emission at 750/773 nm and an extinction coefficient of 199,000 M⁻¹cm⁻¹ provides deep‑tissue NIR fluorescence with minimal autofluorescence. Coupled with the aqueous solubility conferred by the PEG4 chains, N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is well‑suited for in vivo click chemistry labeling of alkyne‑functionalized antibodies, nanoparticles, or metabolic precursors in small animal models .

Application
Selection Property
Validation Focus
Aqueous antibody bioconjugation
Direct aqueous solubility; no organic co‑solvent required
Protein integrity and labeling efficiency in purely aqueous buffers
CuAAC & SPAAC dual workflows
Dual‑mode azide reactivity (CuAAC and SPAAC)
Seamless transition between high‑yield in vitro labeling and copper‑free live‑cell experiments
PROTAC fluorescent linker
Defined PEG4 spacer geometry
Ternary complex formation and degrader trafficking tracked by NIR fluorescence
NIR in vivo imaging of alkyne biomolecules
NIR fluorescence with high extinction coefficient and aqueous compatibility
Deep‑tissue signal and minimal autofluorescence in small animal models

Technical Documentation Hub

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